molecular formula C12H21NO2 B2710091 N-[1-(Hydroxymethyl)cyclooctyl]prop-2-enamide CAS No. 2160371-04-8

N-[1-(Hydroxymethyl)cyclooctyl]prop-2-enamide

Cat. No. B2710091
CAS RN: 2160371-04-8
M. Wt: 211.305
InChI Key: FTKCPHQBXYEAMT-UHFFFAOYSA-N
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Description

N-[1-(Hydroxymethyl)cyclooctyl]prop-2-enamide (CPEN) is a novel synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPEN is a derivative of the naturally occurring compound anandamide, which is an endocannabinoid that plays a crucial role in the regulation of various physiological processes. CPEN is a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down anandamide, leading to increased levels of anandamide in the body.

Mechanism of Action

N-[1-(Hydroxymethyl)cyclooctyl]prop-2-enamide exerts its effects by inhibiting FAAH, an enzyme that breaks down anandamide. By inhibiting FAAH, N-[1-(Hydroxymethyl)cyclooctyl]prop-2-enamide increases the levels of anandamide in the body, leading to various physiological effects. Anandamide is an endocannabinoid that binds to cannabinoid receptors in the body, leading to analgesic, anxiolytic, and anti-inflammatory effects.
Biochemical and Physiological Effects
N-[1-(Hydroxymethyl)cyclooctyl]prop-2-enamide has been shown to have various biochemical and physiological effects. In animal studies, N-[1-(Hydroxymethyl)cyclooctyl]prop-2-enamide has been shown to increase the levels of anandamide in the brain, leading to analgesic and anxiolytic effects. N-[1-(Hydroxymethyl)cyclooctyl]prop-2-enamide has also been shown to have anti-inflammatory and anti-cancer properties. In vitro studies have shown that N-[1-(Hydroxymethyl)cyclooctyl]prop-2-enamide inhibits the growth of cancer cells, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

N-[1-(Hydroxymethyl)cyclooctyl]prop-2-enamide has several advantages for lab experiments, including its potency and selectivity for FAAH inhibition. N-[1-(Hydroxymethyl)cyclooctyl]prop-2-enamide has also been shown to have a long half-life, making it suitable for in vivo studies. However, N-[1-(Hydroxymethyl)cyclooctyl]prop-2-enamide has some limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

N-[1-(Hydroxymethyl)cyclooctyl]prop-2-enamide has significant potential for future research and development. Some possible future directions include:
1. Investigating the effects of N-[1-(Hydroxymethyl)cyclooctyl]prop-2-enamide on other endocannabinoids and their receptors.
2. Developing new analogs of N-[1-(Hydroxymethyl)cyclooctyl]prop-2-enamide with improved solubility and selectivity.
3. Investigating the potential of N-[1-(Hydroxymethyl)cyclooctyl]prop-2-enamide as a therapeutic agent for various diseases, including cancer, inflammation, and pain.
4. Investigating the potential of N-[1-(Hydroxymethyl)cyclooctyl]prop-2-enamide as a tool for studying the endocannabinoid system and its role in various physiological processes.
In conclusion, N-[1-(Hydroxymethyl)cyclooctyl]prop-2-enamide is a novel synthetic compound that has significant potential for various scientific research applications. N-[1-(Hydroxymethyl)cyclooctyl]prop-2-enamide inhibits FAAH, leading to increased levels of anandamide in the body, which has various physiological effects. N-[1-(Hydroxymethyl)cyclooctyl]prop-2-enamide has advantages and limitations for lab experiments, and future research directions include investigating its potential as a therapeutic agent for various diseases and as a tool for studying the endocannabinoid system.

Synthesis Methods

N-[1-(Hydroxymethyl)cyclooctyl]prop-2-enamide can be synthesized through a multistep process involving the reaction of cyclooctanone with formaldehyde and subsequent reduction with sodium borohydride to obtain hydroxymethylcyclooctanol. This intermediate is then reacted with propiolamide to obtain N-[1-(Hydroxymethyl)cyclooctyl]prop-2-enamide.

Scientific Research Applications

N-[1-(Hydroxymethyl)cyclooctyl]prop-2-enamide has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug development. In neuroscience, N-[1-(Hydroxymethyl)cyclooctyl]prop-2-enamide has been shown to increase the levels of anandamide in the brain, leading to analgesic and anxiolytic effects. N-[1-(Hydroxymethyl)cyclooctyl]prop-2-enamide has also been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for drug development.

properties

IUPAC Name

N-[1-(hydroxymethyl)cyclooctyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-2-11(15)13-12(10-14)8-6-4-3-5-7-9-12/h2,14H,1,3-10H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTKCPHQBXYEAMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1(CCCCCCC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(Hydroxymethyl)cyclooctyl]prop-2-enamide

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